2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydro-ethanoisoindole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the initial formation of the dichlorophenyl intermediate, followed by cyclization reactions to form the tetrahydro-ethanoisoindole core. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets and pathways. These interactions often lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. Detailed studies have shown that the compound can affect cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenyl)amino compounds: Studied for their pharmacological activities.
Uniqueness
What sets 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione apart is its unique structural framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13Cl2NO2 |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H13Cl2NO2/c17-10-5-6-12(11(18)7-10)19-15(20)13-8-1-2-9(4-3-8)14(13)16(19)21/h1-2,5-9,13-14H,3-4H2 |
InChI Key |
WHRHSPJKHGPVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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